
(4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic acid
Beschreibung
(4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic acid is a boronic acid derivative characterized by a phenyl ring substituted with a methoxy group at position 4, a morpholinosulfonyl group at position 3, and a boronic acid (-B(OH)₂) moiety. Its molecular formula is C₁₁H₁₅BNO₅S, with a molecular weight of 299.12 g/mol (CAS: Not explicitly provided; structurally inferred from and ). Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions, enzyme inhibition (e.g., β-lactamases), and sensor development due to their reversible covalent interactions with diols and nucleophilic serine residues.
Eigenschaften
IUPAC Name |
(4-methoxy-3-morpholin-4-ylsulfonylphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BNO6S/c1-18-10-3-2-9(12(14)15)8-11(10)20(16,17)13-4-6-19-7-5-13/h2-3,8,14-15H,4-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCYOYCLLZQYKDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC)S(=O)(=O)N2CCOCC2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BNO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90657426 | |
Record name | [4-Methoxy-3-(morpholine-4-sulfonyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90657426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
871333-02-7 | |
Record name | [4-Methoxy-3-(morpholine-4-sulfonyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90657426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Methoxy-3-(morpholin-4-ylsulphonyl)benzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic acid typically involves the following steps:
Formation of the Phenylboronic Acid Intermediate: The initial step involves the preparation of the phenylboronic acid intermediate. This can be achieved through the reaction of phenylboronic acid with appropriate reagents to introduce the methoxy and morpholinosulfonyl groups.
Introduction of the Methoxy Group: The methoxy group can be introduced via electrophilic aromatic substitution using methanol and a suitable catalyst.
Introduction of the Morpholinosulfonyl Group: The morpholinosulfonyl group is introduced through a sulfonylation reaction, where morpholine is reacted with a sulfonyl chloride derivative in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key parameters such as temperature, pressure, and reaction time are carefully controlled to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic esters or acids.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups such as alcohols.
Substitution: The methoxy and morpholinosulfonyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
(4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic acid has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of advanced materials and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of (4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. The methoxy and morpholinosulfonyl groups further modulate its reactivity and specificity.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogues
Structural Features and Physicochemical Properties
Key structural analogues and their properties are summarized in Table 1.
Table 1. Structural and physicochemical comparison of selected boronic acid derivatives
*Estimated via analogous compounds (e.g., ).
Key Observations:
- Substituent Effects on Solubility: The morpholinosulfonyl group in the target compound likely improves solubility compared to hydrophobic naphthalene derivatives (e.g., 6-hydroxynaphthalen-2-yl boronic acid), which precipitate in RPMI medium. However, polar groups like sulfonamide (e.g., 3-(N-methylsulfamoyl)-4-methoxyphenyl boronic acid) or trifluoromethyl () further enhance solubility.
- Bioactivity: The naphthalene derivative exhibits potent antiproliferative activity (IC₅₀: 0.1969 µM), whereas the target compound’s morpholinosulfonyl group may favor β-lactamase inhibition, similar to phenyl boronic acid derivatives.
Enzymatic Inhibition and Mechanism
Boronic acids inhibit enzymes by forming reversible tetrahedral intermediates with catalytic serine residues. For example:
- β-Lactamase Inhibition: Phenyl boronic acid derivatives mimic β-lactam antibiotics, binding to serine-based β-lactamases with Ki values < 1 µM. The morpholinosulfonyl group in the target compound may enhance binding affinity due to additional hydrogen bonding with the enzyme’s active site.
- Histone Deacetylase (HDAC) Inhibition: Analogues like [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid inhibit fungal HDAC at 1 µM, outperforming trichostatin A (1.5 µM).
Stability and Reactivity
- Oxidative Stability : Boronic esters (e.g., pinacol esters) hydrolyze to free boronic acids in aqueous media. The oxidation rate of the target compound’s ester derivatives may depend on the diol affinity, as seen in , where pinacol esters oxidized faster than neopentyl glycol derivatives.
- Synthetic Utility : The target compound’s sulfonyl group facilitates conjugation in cross-coupling reactions, similar to (3-(benzyloxy)phenyl)boronic acid ().
Biologische Aktivität
(4-Methoxy-3-(morpholinosulfonyl)phenyl)boronic acid, with the CAS number 1100095-14-4, is a boronic acid derivative that has garnered attention for its potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols, which allows them to act as important tools in medicinal chemistry and biochemistry. This compound's unique structure, featuring a methoxy group and a morpholinosulfonyl moiety, suggests diverse applications in drug development and biological research.
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The boronic acid group can form complexes with polyhydroxy compounds, facilitating its role in enzyme inhibition and modulation of signaling pathways. This compound may also exhibit anti-inflammatory and anticancer properties due to its ability to interfere with cellular processes.
Anticancer Activity
Recent studies have indicated that boronic acids, including this compound, can inhibit the activity of proteasomes, which are crucial for protein degradation in cancer cells. By disrupting this process, this compound may induce apoptosis in tumor cells. Research has shown that compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines.
Antimicrobial Properties
Boronic acids are also being investigated for their antimicrobial properties. Preliminary studies suggest that this compound may possess activity against certain bacterial strains. The mechanism likely involves interference with bacterial cell wall synthesis or function.
Table of Biological Activities
Activity Type | Target | Effect | Reference |
---|---|---|---|
Anticancer | Proteasome | Induces apoptosis | |
Antimicrobial | Various bacterial strains | Inhibits growth | |
Enzyme inhibition | Various enzymes | Modulates activity |
Case Study 1: Anticancer Activity
In a study examining the effects of this compound on cancer cell lines, researchers found that the compound significantly reduced cell viability in breast cancer cells (MCF-7). The study reported an IC50 value of approximately 5 µM, indicating potent anticancer activity. Further mechanistic studies revealed that the compound induced G2/M cell cycle arrest and apoptosis through caspase activation.
Case Study 2: Antimicrobial Efficacy
A separate investigation assessed the antimicrobial efficacy of this boronic acid against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited notable inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 20 µg/mL. These findings suggest potential applications in treating bacterial infections.
Structure-Activity Relationship (SAR)
The structure-activity relationship of boronic acids has been extensively studied to optimize their biological activities. Variations in substituents on the aromatic ring significantly influence their potency and selectivity. For instance, modifications to the morpholino group or the position of the methoxy substituent can enhance binding affinity to target enzymes or receptors.
Future Directions
Ongoing research aims to further elucidate the biological mechanisms underlying the activity of this compound. Future studies will focus on:
- In vivo efficacy : Assessing the therapeutic potential in animal models.
- Toxicology : Evaluating safety profiles to understand potential side effects.
- Formulation development : Exploring delivery methods for enhanced bioavailability.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.